![molecular formula C13H17NO3S B2369848 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole CAS No. 866142-96-3](/img/structure/B2369848.png)
2-Butyl-5-ethylsulfonyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-ethylsulfonyl-1,3-benzoxazole (BESB) is an organosulfur compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used in a variety of different experiments and studies. BESB is a colorless, odorless, and water-soluble compound that is relatively stable under normal laboratory conditions. It is also relatively non-toxic, making it a popular choice for a variety of research applications.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole, focusing on six unique fields:
Antimicrobial Agents
2-Butyl-5-ethylsulfonyl-1,3-benzoxazole has shown promising potential as an antimicrobial agent. Its structure allows it to interact effectively with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects .
Anticancer Research
In the field of oncology, 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole derivatives have been explored for their anticancer properties. These compounds can induce apoptosis in cancer cells by interacting with specific cellular pathways. Studies have shown that they can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers .
Anti-inflammatory Agents
This benzoxazole derivative has also been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process. This makes it a potential candidate for the development of new anti-inflammatory drugs .
Antioxidant Applications
2-Butyl-5-ethylsulfonyl-1,3-benzoxazole exhibits strong antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Antiviral Research
Research has shown that this compound can act as an antiviral agent by inhibiting the replication of certain viruses. Its mechanism involves interfering with viral enzymes and proteins necessary for the virus’s life cycle. This makes it a potential candidate for developing treatments against viral infections .
Material Science
Beyond biological applications, 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole is also used in material science. Its unique chemical properties make it suitable for creating advanced materials, such as polymers and coatings, that require specific mechanical and thermal properties .
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-butyl-5-ethylsulfonyl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-5-6-13-14-11-9-10(18(15,16)4-2)7-8-12(11)17-13/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBCUPTQBQERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-ethylsulfonyl-1,3-benzoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.